Solvent blue 97
Description
Contextualization of Anthraquinone-Based Dyes in Chemical Research
Anthraquinone (B42736) dyes are a major class of colorants characterized by a core anthraquinone structure. wikipedia.org This fundamental scaffold allows for the creation of a wide spectrum of colors, from vibrant reds to deep blues, by introducing various electron-donating groups, such as hydroxyl or amino groups, at specific positions on the anthraquinone molecule. wikipedia.org These dyes are renowned for their exceptional light fastness and chemical stability, making them valuable in numerous applications. researchgate.net
In the realm of chemical research, anthraquinone dyes are not merely colorants but also subjects of study for their unique chemical and physical properties. They are utilized in the manufacturing of vat dyes, which are water-insoluble dyes that can be easily reduced to a water-soluble form to impregnate fibers before being oxidized back to their insoluble, colored state. nih.govbritannica.com This class includes both naturally occurring dyes, like alizarin (B75676) and carminic acid, and a vast array of synthetic dyes. wikipedia.org The synthesis of these dyes often starts from anthraquinone-2-sulfonic acid or nitroanthraquinone. wikipedia.org Researchers have explored their use in various fields, including the coloration of plastics, textiles, and even in the development of advanced materials due to their thermal stability. researchgate.netprecisechem.com
Academic Significance and Research Trajectories of Solvent Blue 97
This compound, also identified by its CAS number 32724-62-2, is a brilliant blue solvent dye with a molecular structure based on anthraquinone. chemicalbook.comchemicalbook.com Its chemical formula is C₃₆H₃₈N₂O₂. biosynth.comscbt.com The academic interest in this compound stems from its desirable properties, including high heat stability, good lightfastness, and excellent migration resistance, particularly in plastics. precisechem.comchemicalbook.comranbarr.com These characteristics make it a model compound for studying dye performance in high-temperature polymer processing.
Research trajectories for this compound have often focused on its application in coloring various polymers such as polystyrene (PS), polyethylene (B3416737) terephthalate (B1205515) (PET), polyamide (PA), polycarbonate (PC), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). precisechem.comchemicalbook.com It is highly recommended for polyester (B1180765) fibers, including PET and PA6 fibers. precisechem.com The synthesis of this compound typically involves the condensation of 1,4-dihydroxyanthraquinone with 2,6-diethyl-4-methylaniline. chemicalbook.comguidechem.com A key area of research has been to develop more cost-effective synthesis methods, as the cost of raw materials can be a limiting factor in its broader application. google.com
Overview of Current Research Landscape and Key Challenges
The current research landscape for this compound and related anthraquinone dyes continues to be active. A significant focus is on optimizing synthesis routes to improve yield and reduce costs. For instance, one patented method involves the vacuum rectification of industrial waste to recover key aniline (B41778) derivatives needed for the synthesis, thereby lowering production expenses. google.com
Another area of investigation is the enhancement of dye properties. While this compound already possesses good stability, researchers are exploring how structural modifications can further improve characteristics like lightfastness and thermal stability for even more demanding applications. researchgate.net For example, replacing an alkylamino group with an arylamino group in the anthraquinone structure has been shown to improve fastness properties. researchgate.net
A key challenge in the field is the environmental aspect of dye synthesis and application. While anthraquinone dyes like this compound are considered more environmentally stable than some other dye classes, the synthesis processes can still generate waste. Future research will likely focus on developing greener synthesis pathways and exploring the lifecycle and environmental fate of these dyes. Furthermore, the analysis and detection of such dyes in various matrices, including cosmetics and textiles, present ongoing analytical challenges that researchers are working to address with advanced techniques like high-performance liquid chromatography (HPLC). mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBABXJRXGSAJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067710 | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32724-62-2, 61969-44-6 | |
| Record name | 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32724-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032724622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/473B173459 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Process Engineering
Elucidation of Classical Condensation Pathways for Anthraquinone (B42736) Dyes
The traditional synthesis of Solvent Blue 97 involves the condensation of an anthraquinone precursor with an aniline (B41778) derivative. Specifically, 1,4-dihydroxyanthraquinone is a key starting material. google.comguidechem.com In a typical process, 1,4-dihydroxyanthraquinone is first reduced to its leuco form. This intermediate is then condensed with 2,6-diethyl-4-methylaniline. guidechem.com The resulting compound is subsequently oxidized to yield the final this compound product. guidechem.com
Another classical approach for creating substituted anthraquinone dyes is the Ullmann condensation reaction. researchgate.net This method involves the reaction of a halogenated anthraquinone, such as bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), with an amine in the presence of a copper catalyst. researchgate.net While widely used, these reactions often require high temperatures and long reaction times and can result in by-product formation. researchgate.net A foundational method for creating the anthraquinone core itself is the Friedel-Crafts acylation, which can involve the condensation of benzene (B151609) with phthalic anhydride (B1165640). britannica.comgoogle.com
Green Chemistry Principles in this compound Synthesis
The push towards sustainable manufacturing has led to the exploration of greener synthetic routes for anthraquinone dyes. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.
A significant advancement in green chemistry is the development of solvent-free reaction conditions. tsijournals.comrasayanjournal.co.in Microwave-assisted synthesis has emerged as a powerful technique for producing anthraquinone dyes without the need for conventional, often hazardous, solvents. tsijournals.comresearchgate.net These reactions are typically faster, can be performed in a single pot, and offer higher yields and product purity. tsijournals.comrasayanjournal.co.in
Mechanochemistry, which uses mechanical force to drive chemical reactions, offers another solvent-free alternative. nih.govresearchgate.net By grinding or milling solid reactants together, chemical bonds can be formed without dissolving the materials in a liquid medium. nih.govresearchgate.netresearchgate.net This technique is noted for being energy-efficient and reducing waste. researchgate.netrsc.org While specific applications to this compound are not widely documented, the principles have been successfully applied to the synthesis of other organic dyes and carbon-rich materials, demonstrating its potential for cleaner dye production. nih.govrsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Anthraquinone Dyes
| Feature | Classical Condensation | Solvent-Free/Mechanochemical |
|---|---|---|
| Solvent Use | High, often hazardous solvents | None or minimal |
| Reaction Time | Hours to days researchgate.net | Drastically reduced rasayanjournal.co.in |
| Energy Input | High temperature heating researchgate.net | Microwave irradiation or mechanical force tsijournals.comnih.gov |
| Waste Generation | Higher, including solvent waste | Lower, minimal by-products mdpi.com |
| Process Complexity | Multi-step, requires purification guidechem.com | Often one-pot synthesis tsijournals.com |
Replacing organic solvents with water is a cornerstone of green chemistry. Research has demonstrated the feasibility of synthesizing anthraquinone derivatives in aqueous media using water-tolerant catalysts. tandfonline.com For instance, alum (KAl(SO4)2·12H2O) has been used as an inexpensive and non-toxic catalyst for the synthesis of anthraquinones from phthalic anhydride and substituted benzenes in water, offering high yields and simple work-up procedures. tandfonline.com
Biocatalysis represents a frontier in green synthesis, utilizing enzymes or whole microbial cells to perform chemical transformations. au.dknih.gov Enzymes like laccases, peroxidases, and azoreductases are known to be involved in dye degradation and synthesis. nih.govresearchgate.net The bacterial enzyme CotA-laccase from Bacillus subtilis, for example, has been used for the eco-friendly synthesis of indo dyes in water under mild pH and temperature conditions. rsc.org Synthetic biology initiatives are also aiming to engineer microbial "factories" using organisms like E. coli or yeast to produce natural anthraquinones, which could offer a biodegradable and less toxic alternative to chemically synthesized dyes. anr.fr These biological systems operate in aqueous environments and align with the goals of creating sustainable and localized production processes. anr.fr
Solvent-Free Reaction Environments and Mechanochemical Activation.
Advanced Catalytic Systems for Enhanced Reaction Efficiency
Catalysts are crucial for improving the rate, selectivity, and efficiency of chemical syntheses. The production of anthraquinone dyes has benefited significantly from the development of advanced catalytic systems.
Both Lewis and Brønsted acids play a significant role as catalysts in the synthesis of anthraquinones. google.com In the classic Friedel-Crafts acylation route, Lewis acids such as aluminum chloride (AlCl3) and Brønsted acids like fuming sulfuric acid are traditionally used. google.comtandfonline.com More advanced systems have employed catalysts like tin(IV) chloride (SnCl4), which has shown high conversion rates and selectivity. google.com Boric acid is another catalyst used in the condensation step of dyes similar to this compound. google.com
Recent research has focused on developing solid acid catalysts to overcome the corrosion and environmental pollution associated with liquid acids. google.comresearchgate.net Boron sulphonic acid [B(HSO4)3] has been reported as an efficient solid acid catalyst for anthraquinone synthesis under solvent-free conditions. researchgate.net Furthermore, the synergistic use of Lewis and Brønsted acids in modified molecular sieves, such as Ga-modified Hβ zeolites, has been shown to precisely trigger regioselective cyclization, leading to high yields of specific anthraquinone products. acs.org
Catalysis can be classified as either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where the catalyst is in a different phase. nih.govmdpi.com
Homogeneous catalysis in dye synthesis often involves soluble catalysts like molecular complexes or metal ions in the reaction solution. mdpi.comrsc.org While this allows for good contact between the catalyst and reactants, separating the catalyst from the product can be challenging. mdpi.com Organic dyes themselves, such as Eosin Y, can act as homogeneous photoredox catalysts, offering a metal-free and environmentally benign option. mdpi.com
Heterogeneous catalysis is often preferred from an industrial and environmental standpoint because the catalyst can be easily separated and reused. nih.govtandfonline.com Examples include using solid acid catalysts like zeolites or metal oxides. acs.orgcabidigitallibrary.org Iron-impregnated clay (Fe-clay) and activated carbon derived from sludge have been developed as effective heterogeneous Fenton catalysts for degrading anthraquinone dyes, showcasing their potential in both synthesis and environmental remediation. tandfonline.comcabidigitallibrary.org Similarly, immobilizing catalysts on solid supports, such as copper (II) on a chitosan (B1678972) matrix, creates a reusable heterogeneous system for dye-related oxidative reactions. uminho.pt
Table 2: Comparison of Catalysis Strategies
| Catalyst Type | Phase Relationship | Advantages | Challenges | Examples |
|---|---|---|---|---|
| Homogeneous | Same phase as reactants mdpi.com | High activity, mild conditions rsc.org | Catalyst separation and recovery mdpi.com | Soluble metal complexes, Eosin Y mdpi.commdpi.com |
| Heterogeneous | Different phase from reactants nih.gov | Easy separation, reusability, stability nih.govtandfonline.com | Potential for lower activity, mass transfer limits nih.gov | Zeolites, Fe-clay, catalysts on polymer supports acs.orgcabidigitallibrary.orguminho.pt |
Role of Lewis and Brønsted Acid Catalysts.
Process Optimization and Yield Enhancement Strategies
The industrial synthesis of this compound, an anthraquinone-based dye, is subject to rigorous process optimization to maximize product yield and purity while minimizing costs and environmental impact. nih.gov The optimization process involves a systematic investigation of various reaction parameters and the implementation of efficient, sustainable purification technologies. acs.org Methodologies such as Design of Experiments (DoE) are often employed to build models that describe the relationship between experimental inputs (like temperature or reactant concentration) and reaction outputs (such as yield and purity), thereby identifying the most efficient production conditions. nih.govacs.org
The primary synthesis route for this compound involves the condensation reaction between 1,4-dihydroxyanthraquinone (quinizarin), often in combination with its leuco form, and a substituted aniline, specifically 2,6-diethyl-4-methylaniline. tkechemi.comchemicalbook.com The efficiency and outcome of this reaction are highly dependent on several critical parameters.
Temperature: The reaction is typically conducted at elevated temperatures, with ranges cited between 140°C and 200°C. google.com A more optimal sub-range is often specified as 150-170°C. google.com One detailed synthesis protocol specifies a two-step heating process: an initial phase at 115°C for one hour, followed by an increase to 145°C for an extended period. tkechemi.comchemicalbook.com Temperature control is crucial; while higher temperatures increase the reaction rate, they can also lead to the formation of unwanted by-products, thus affecting the final purity. nih.gov
Reaction Time: The duration of the condensation phase is a key factor in ensuring the reaction proceeds to completion. A typical timeframe cited is 8 hours at 145°C. tkechemi.comchemicalbook.com The completeness of the reaction is often monitored using techniques like thin-layer chromatography (TLC). tkechemi.comwur.nl Optimizing the reaction time is essential to maximize the conversion of reactants into the desired product without promoting degradation or side reactions that could occur with prolonged heating. acs.org
Molar Ratio of Reactants: The stoichiometry of the reactants significantly influences the reaction equilibrium and yield. In many processes, the substituted aniline is used in a large excess, allowing it to function as both a reactant and the reaction solvent. google.com Molar ratios of the aniline derivative to the 1,4-dihydroxyanthraquinone (including its leuco form) can be as high as 5 or 6 to 1. google.com This excess helps to ensure the anthraquinone starting material is fully consumed, driving the reaction towards the product. google.com In other variations, a more moderate excess is used, with molar ratios around 1.2:1. google.com
Catalyst: The condensation reaction is facilitated by a catalyst, commonly boric acid or its esters, such as trimethyl borate. tkechemi.comchemicalbook.comgoogle.com The catalyst plays a vital role in the formation of the carbon-nitrogen bonds between the anthraquinone core and the aniline molecules. Lactic acid has also been noted as a component in the reaction mixture, likely to facilitate the catalytic cycle. tkechemi.comchemicalbook.com
Oxidation Step: The initial condensation reaction often utilizes the leuco form of 1,4-dihydroxyanthraquinone. google.com Consequently, a subsequent oxidation step is required to convert the resulting leuco-dye into the final, stable anthraquinone structure of this compound. This is typically achieved by bubbling air through the reaction mixture at an elevated temperature (e.g., 75-95°C or 125°C) after the addition of a base like potassium hydroxide. tkechemi.comchemicalbook.comgoogle.com
| Parameter | Typical Value / Range | Influence on Purity and Yield | Citation |
| Reaction Temperature | 115°C to 200°C | Affects reaction rate and selectivity. Optimal temperature maximizes yield while minimizing side-product formation. | tkechemi.comchemicalbook.comgoogle.com |
| Reaction Time | ~8 hours (condensation) | Ensures reaction completion. Monitored to prevent product degradation from excessive heating. | tkechemi.comchemicalbook.comwur.nl |
| Molar Ratio (Aniline:Anthraquinone) | 1.2:1 to 6:1 | Excess aniline can serve as a solvent and drives the reaction equilibrium towards the product, increasing yield. | google.com |
| Catalyst | Boric Acid / Trimethyl Borate | Essential for facilitating the C-N bond formation in the condensation reaction. | tkechemi.comchemicalbook.comgoogle.com |
| Oxidation Temperature | 75°C to 125°C | Necessary to convert the intermediate leuco-dye to the final stable product, ensuring high purity of the correct chromophore. | tkechemi.comgoogle.com |
Following the synthesis, a multi-step separation and purification process is necessary to isolate this compound of high purity from unreacted starting materials, the catalyst, excess solvent, and any by-products. Adopting sustainable techniques at this stage is crucial for reducing the environmental footprint of the manufacturing process. nih.gov
A conventional method involves cooling the reaction mass, followed by precipitation and washing of the dye product. tkechemi.com For example, after oxidation, the mixture is cooled, and methanol (B129727) is added dropwise to precipitate the crude product. tkechemi.comchemicalbook.com This solid is then filtered and washed sequentially with cold methanol and hot water to remove residual impurities, yielding a blue crystalline powder with a theoretical yield reported at 82.0%. tkechemi.com
Modern and more sustainable approaches focus on solvent recovery and the use of advanced separation technologies:
Solvent Recovery and Reuse: In syntheses where an excess of the substituted aniline is used as the solvent, recovering this valuable raw material is economically and environmentally beneficial. nih.gov Vacuum distillation is an effective method to remove the excess amine and any water formed during the reaction, allowing the recovered solvent to be recycled into subsequent batches. google.comgoogle.com A notable sustainable strategy involves purifying reactants from industrial by-products before they are even used in the synthesis; for instance, recovering 2-ethyl-6-sec-butyl aniline from industrial waste oil via vacuum rectification significantly reduces costs and waste. google.com
Membrane Filtration: Organic Solvent Nanofiltration (OSN) is an emerging membrane-based technology that offers a low-energy alternative to traditional separation processes like distillation and chromatography. acs.orgrsc.org OSN can be used to separate the dye molecules (solute) from the organic solvent (permeate), allowing for efficient solvent recovery. rsc.org This technology is particularly advantageous as it operates continuously and can be more energy-efficient than phase-change processes like evaporation. acs.orgresearchgate.net
Advanced Crystallization: Controlled crystallization remains a cornerstone of purification. By carefully selecting solvents and controlling cooling rates, it is possible to maximize the yield of high-purity crystalline product while leaving impurities behind in the mother liquor. The use of an anti-solvent like methanol to induce precipitation is a common industrial practice. tkechemi.com
Chromatographic Methods: While techniques like preparative thin-layer chromatography (TLC) and column chromatography are excellent for achieving very high purity on a laboratory scale, their large-scale industrial use can be limited by high solvent consumption and cost. wur.nl They are, however, invaluable for analytical purposes to check the purity of the final product. tkechemi.com
The table below compares various purification techniques in the context of this compound production.
| Purification Technique | Description | Sustainability Aspects | Citation |
| Conventional Washing/Precipitation | The crude product is precipitated using an anti-solvent (e.g., methanol) and washed with solvents (e.g., methanol, water) to remove impurities. | Simple and effective, but can generate significant solvent waste if not recycled. | tkechemi.comchemicalbook.com |
| Vacuum Distillation | Used to remove and recover high-boiling point solvents, such as the excess substituted aniline used in the reaction. | Enables solvent recycling, reducing raw material consumption and waste. Considered a green chemistry principle. | google.comgoogle.com |
| Organic Solvent Nanofiltration (OSN) | A pressure-driven membrane process that separates molecules in organic solvents based on size. Can separate the dye from the solvent. | Low energy consumption compared to distillation; allows for continuous operation and efficient solvent recovery. | acs.orgrsc.org |
| Solid-Phase Extraction (SPE) | A technique where compounds are separated based on their affinity for a solid sorbent. Can be used for pre-purification of extracts. | Can concentrate the product effectively but may require specific cartridges and solvents. | wur.nl |
Advanced Characterization Via Spectroscopic and Computational Approaches
Elucidation of Molecular Architecture through Nuclear Magnetic Resonance Spectroscopy
Table 1: Predicted NMR Data for Solvent Blue 97
| Type | Data |
|---|---|
| ¹H NMR | Predicted guidechem.comguidechem.com |
| ¹³C NMR | Predicted guidechem.comguidechem.com |
Electronic Structure Probing via Ultraviolet-Visible and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within a molecule. This compound, being a blue dye, absorbs light in the visible region, which is responsible for its color. rsc.org The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters determined by UV-Vis spectroscopy. rsc.org The electronic absorption of such dyes is attributed to π-π* electronic transitions within the conjugated anthraquinone (B42736) system. researchgate.net The solvent environment can influence the λmax, a phenomenon known as solvatochromism. researchgate.netnih.gov
Fluorescence spectroscopy provides insights into the emission properties of a compound after it has been excited by absorbing light. Some anthraquinone derivatives are known to be fluorescent. google.com The difference between the absorption and emission maxima is known as the Stokes shift. researchgate.net The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular structure and the surrounding environment. researchgate.net For some related compounds, a large Stokes shift has been observed. researchgate.net
Table 2: Spectroscopic Properties of this compound
| Property | Description | Reference |
|---|---|---|
| Color | Blue | scbt.comchemicalbook.commedchemexpress.com |
| Absorption | In the visible spectrum | rsc.org |
| Emission | Can be fluorescent | google.commedchemexpress.com |
Vibrational Analysis and Functional Group Identification by Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While specific IR spectra for this compound are not detailed in the search results, the expected characteristic absorption bands can be inferred from its structure. Key functional groups include C=O (carbonyl) from the anthraquinone core, C-N (carbon-nitrogen) from the amino linkages, and C-H bonds in the aromatic and aliphatic parts of the molecule. The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a detailed understanding of the bonding within the molecule. researchgate.net
Morphological and Nanoscale Structural Investigations (e.g., TEM, DLS, XRD)
When formulated as nanoparticles, the morphology and size distribution of this compound can be investigated using various techniques. Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, revealing their shape and size. doi.org Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic radius of particles in a solution, providing information on their size distribution. acs.orgwyatt.com X-ray Diffraction (XRD) can be used to determine the crystalline structure of the material. aip.org For example, in the study of other nanoparticles, XRD has been used to identify the crystal lattice structure, such as face-centered cubic (fcc). The solvent used during synthesis can significantly influence the morphology and crystallite size of the resulting nanoparticles. doi.orgresearchgate.net
Surface Compositional Analysis using X-ray Photoelectron Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. nist.govaip.org While specific XPS data for this compound was not found, this technique could be employed to analyze the surface of this compound particles or films. nist.gov XPS provides information about the elements present on the surface and their bonding environments, which can be crucial for understanding surface properties and interactions. aip.org For instance, XPS can be used to identify surface contamination or changes in the chemical state of surface atoms. nist.gov
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 1,4-dihydroxyanthraquinone |
| 2,2,4,6-triethyl aniline (B41778) |
| 2,6-diethyl-p-toluidine |
| 2-ethyl-6-sec-butyl aniline |
| 2-methyl-6-sec-butyl aniline |
| 1,4-two (2-methyl-6-sec-butylbenzene amido) anthraquinone |
| Boric acid |
| Ethylene glycol monomethyl ether |
| Solvent Orange 60 |
| Carbon |
| Glucose |
| Ammonium (B1175870) oxalate |
| Glycol |
| Silver |
| Gold |
| Benzene (B151609) |
| Ammonia |
| Copper(II) |
| Titanium dioxide |
| Zinc oxide |
| Cerium oxide |
| Rhodamine B |
| Iron |
| Chromium |
Functional Material Applications and Interfacial Science
Integration within Polymer Matrices: Mechanisms of Dispersion and Compatibility
Solvent Blue 97, an anthraquinone-based dye, is primarily utilized for coloring a wide variety of plastics due to its excellent solubility in organic solvents and compatibility with numerous synthetic resins. chromatics.co.uk The mechanism of coloration is generally understood as the dye dissolving within the polymer matrix to create a solid-solid solution, a process that relies on the principle that "like dissolves like." additivesforpolymer.com This inherent solubility and miscibility contribute to its high tinting strength and bright, transparent greenish-blue or reddish-blue shade in various polymers. chromatics.co.ukscribd.com
Key characteristics of this compound include high thermal stability, good light fastness, and excellent migration resistance, making it a robust colorant for demanding applications. chromatics.co.ukchembk.com Its resistance to migration is a particularly valued attribute, ensuring that the dye does not bleed or transfer from the plastic product over time. chromatics.co.uk
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Description | Source(s) |
|---|---|---|
| Chemical Name | 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone | echemi.combiosynth.com |
| CAS Number | 32724-62-2, 61969-44-6 | chromatics.co.ukgoogle.com |
| Molecular Formula | C₃₆H₃₈N₂O₂ | chromatics.co.ukgoogle.com |
| Molecular Weight | 530.70 g/mol | chromatics.co.uk |
| Appearance | Blue Powder | chromatics.co.uk |
| Melting Point | 200-220 °C | chromatics.co.uk |
| Heat Resistance | Up to 300 °C | chembk.com |
| Light Fastness | Grade 7-8 (on a scale of 1-8) | chembk.com |
Thermoplastic and Thermosetting Resin Interactions
This compound demonstrates exceptional compatibility with a wide array of thermoplastic resins. It is widely applied in commodity plastics such as polystyrene (PS) and its derivatives like high-impact polystyrene (HIPS), and rigid polyvinyl chloride (RPVC). chromatics.co.uksanerchem.com Its performance is particularly notable in engineering thermoplastics, including polycarbonate (PC), polymethyl methacrylate (B99206) (PMMA), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), styrene-acrylonitrile (SAN), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyamides (PA). chromatics.co.ukchembk.comsanerchem.com The dye's molecular structure allows it to be intimately mixed and dispersed within these polymers, often via masterbatches, achieving uniform coloration without compromising the physical properties of the plastic. chembk.com The process often involves ensuring the dye is sufficiently mixed and dissolved at the right processing temperature to achieve optimal dissolution and coloration. chembk.com
Information regarding the specific interactions and compatibility of this compound with thermosetting resins is less prevalent in publicly available research. However, it is listed as a suitable dye for epoxy resins, which are a common type of thermoset. chromatics.co.ukscribd.com Furthermore, anthraquinone (B42736) dyes, the class to which this compound belongs, are noted for their use in peroxide curing systems for thermosetting resins like unsaturated polyesters, indicating a degree of chemical resistance and stability during the crosslinking process. chembk.com One patent document includes this compound in a list of colorants for a curable resin composition that includes thermosetting components like phenol (B47542) and epoxy resins. scbt.com This suggests its utility in thermoset systems, where it can provide coloration without interfering with the curing reaction.
Table 2: Compatibility and Performance of this compound in Various Polymers
| Polymer Type | Polymer Name | Compatibility/Use | Heat Resistance (°C) | Source(s) |
|---|---|---|---|---|
| Thermoplastics | Polystyrene (PS) | Recommended | 300 | chembk.comalibaba.com |
| Acrylonitrile Butadiene Styrene (ABS) | Recommended | 280 | chembk.comalibaba.com | |
| Polycarbonate (PC) | Recommended | 300 | chembk.comalibaba.com | |
| Polymethyl Methacrylate (PMMA) | Recommended | 300 | chembk.comalibaba.com | |
| Polyethylene Terephthalate (PET) | Recommended | 300 | chembk.comalibaba.com | |
| Polyamide 6 (PA6) | Recommended | 300 | chembk.com |
| Thermosets | Epoxy Resin | Listed as suitable | - | chromatics.co.ukscribd.com |
Engineering Plastics and Fiber Dyeing Mechanisms
The high thermal stability of this compound makes it particularly suitable for engineering plastics, which require high processing temperatures. chembk.com It can withstand temperatures up to 300°C in plastics like PC, PET, and PS, ensuring the color remains stable during manufacturing processes such as injection molding and extrusion. chembk.comalibaba.com
In fiber applications, this compound is highly recommended for the spin dyeing (or pre-coloring) of polyester (B1180765) fibers, especially PET and polyamide (PA6) fibers. chromatics.co.ukchembk.com The mechanism involves introducing the dye into the polymer melt before the fiber is extruded. The dye dissolves completely in the polymer, becoming an integral part of the fiber's structure. biosynth.com This method provides excellent color fastness, high color strength, and brilliant shades, as the color is locked within the polymer matrix, rather than being applied to the surface. biosynth.com This intrinsic coloration provides superior resistance to washing, light, and abrasion compared to traditional surface dyeing methods.
Advanced Optical Materials and Light-Emitting Systems
Anthraquinone dyes, due to their stable aromatic structures, possess interesting photophysical properties that can be leveraged in advanced materials.
Photophysical Behavior in Solid-State Environments
When integrated into a solid polymer matrix, the photophysical properties of a dye can differ significantly from its behavior in a liquid solvent. For this compound, its planar geometry and conjugated structure are key to its optical properties, promoting electron delocalization and effective stacking interactions in solid-state applications. google.com Research on other dyes shows that in the solid state, emission bands often become broader and are red-shifted compared to their solution spectra. researchgate.net This phenomenon can be attributed to the planarization of the molecule and intermolecular exciton (B1674681) coupling in the aggregated state. researchgate.net Fluorescence quantum yields can also be considerably higher in the solid state due to restricted molecular motion, which suppresses non-radiative decay pathways. researchgate.net
While detailed, peer-reviewed studies on the specific solid-state photophysical parameters of this compound are scarce, some data indicates it emits blue-green light at wavelengths between 415 to 455 nm when irradiated. nih.gov Studies on other anthraquinone derivatives show they can exhibit significant solvatochromic behavior, with emission colors shifting dramatically with the polarity of the environment, a characteristic derived from intramolecular charge transfer (ICT). americanchemicalsuppliers.comeuropa.eu This suggests that the emission properties of this compound within a polymer could be tuned based on the polarity of the host matrix.
Degradation Pathways in Blue Organic Light-Emitting Diodes
There is no direct evidence in the available literature to suggest that this compound is currently used as an emitter in commercial Organic Light-Emitting Diodes (OLEDs). However, understanding the degradation pathways of related materials is crucial for the development of stable blue OLEDs, which remains a significant industry challenge.
The degradation of blue OLEDs is often accelerated by the high energy of the blue light emission itself. This high energy can be sufficient to cause the direct decomposition of the organic molecules in the emissive layer, whether they are the emitter or the host material. Common degradation mechanisms include the breaking of chemical bonds, such as the C-N bond in carbazole-based materials, which are frequently used in OLEDs. This decomposition creates radical fragments and defects that can act as non-radiative recombination centers, quenching luminescence and reducing device lifetime.
For anthraquinone-based materials, which are known for their chemical and thermal stability, degradation in emissive devices would likely involve similar pathways initiated by high-energy excitons. The stability of the dye within the host material is paramount. Studies on other fluorescent dyes show that the formation of molecular aggregates can create electronically active levels that are responsible for degradation. While this compound has high thermal stability, its stability against high-energy photo-excitation in an OLED device structure has not been specifically reported.
Development of Chemo- and Biosensor Platforms
Currently, there is no available research or data indicating the use of this compound in the development of chemo- or biosensor platforms. The development of such sensors often relies on materials that exhibit a measurable change in their optical or electronic properties (e.g., color, fluorescence, or redox potential) upon interaction with a specific analyte. google.comnih.gov While this compound possesses photophysical properties, its application in this specific field has not been explored in the reviewed literature. Research in this area tends to focus on other classes of compounds, such as those that can be readily functionalized for specific analyte binding. nih.gov
Solvatochromic Effects and Environmental Sensing Capabilities
This compound, as an anthraquinone-based dye, exhibits solvatochromism, a phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential stabilization of the electronic ground and excited states of the dye molecule by the surrounding solvent molecules. wikipedia.orgarpgweb.com For many dye molecules, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic shift (a shift to longer wavelengths, also known as a red shift) in the absorption spectrum. arpgweb.com This behavior is termed positive solvatochromism. arpgweb.com The interactions between the solvent and the dye molecule, which cause these spectral shifts, can be both non-specific (dipole-dipole interactions) and specific (e.g., hydrogen bonding). researchgate.netijres.org
The sensitivity of the absorption and fluorescence spectra of anthraquinone dyes to the solvent environment makes them suitable for use in environmental sensing. researchgate.netresearchgate.net By measuring the spectral shifts, information about the polarity of the dye's microenvironment can be deduced. rsc.orgnih.gov This principle allows for the development of sensors that can detect changes in environmental conditions, such as the presence of different organic solvents or changes in the polarity of a medium. rsc.orgwiley.com For instance, researchers have developed ratiometric fluorescence thermometers using solvatochromic dyes that respond to temperature-induced changes in solvent polarity, enabling precise temperature measurements in various environments, including within living cells. wiley.com The change in the dipole moment of the dye molecule upon electronic transition is a key factor in its solvatochromic behavior and sensing potential. researchgate.netnih.gov
The table below illustrates the solvatochromic shifts observed in a study of 1,4-disubstituted anthraquinone dyes, which are structurally related to this compound, in different solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Stokes Shift (Δν) cm-1 for 1,4-DAAQ |
|---|---|---|---|
| Methylcyclohexane | 2.02 | 1.423 | 2875 |
| Ethyl Acetate | 6.02 | 1.372 | 4168 |
| Acetonitrile (B52724) | 37.5 | 1.344 | 5117 |
Data derived from a study on 1,4-diaminoanthracene-9,10-dione (1,4-DAAQ), a related anthraquinone dye. nih.gov The Stokes shift (the difference between the maxima of the absorption and emission spectra) increases with solvent polarity, indicating a larger stabilization of the excited state.
Fluorescent Labeling Applications in Research
This compound is a fluorescent dye, a property that makes it valuable for various research applications, particularly as a fluorescent label or probe. yinzhaochemical.combiosynth.comscbt.com Fluorescent labeling is a fundamental technique in molecular bioimaging, allowing for the detection and visualization of specific biomolecules, cellular structures, and dynamic processes. nih.govsocietechimiquedefrance.fr The utility of a fluorescent dye in these applications depends on its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. nih.gov
As an anthraquinone derivative, this compound's fluorescence is sensitive to its surroundings, a characteristic of solvatochromic dyes. researchgate.netresearchgate.net This environmental sensitivity can be exploited to report on the microenvironment of the molecule it is attached to. nih.govmdpi.com For example, changes in the fluorescence emission wavelength or intensity can indicate binding events, conformational changes in proteins, or the polarity of different intracellular compartments. nih.govmdpi.com Dyes with these properties are powerful tools for studying dynamic protein interactions and cellular functions. nih.govchemicalbook.com
The process of fluorescent labeling involves attaching the dye to a target molecule, such as a protein or nucleic acid. nih.gov While specific protocols for labeling with this compound are not detailed in the general literature, the approaches are broadly applicable. Structure-affinity labeling, which uses the specific binding of a labeled molecule like an antibody to its target, is a common strategy. nih.gov The selection of a fluorescent label is critical for the success of advanced microscopy techniques, as the properties of the dye directly influence the accuracy and resolution of the imaging results. nih.gov
Development of Hybrid and Composite Materials
One approach to creating functional hybrid materials involves incorporating organic dyes like this compound into inorganic matrices, such as silica (B1680970). ucsb.eduresearchgate.net The sol-gel process is a common method for synthesizing these materials, where the dye is embedded within a silica network as it forms. wikipedia.orgresearchgate.net This incorporation can enhance the stability of the dye against environmental factors like photobleaching. researchgate.net Furthermore, the properties of the resulting hybrid material can be tailored by modifying the components. For example, functionalizing a silica matrix can improve the compatibility and interaction with the embedded dye. ucsb.edu
Research into hybrid polymer composites has shown that combining anthraquinone dyes with other additives, such as natural dyes, can improve properties like thermal stability and resistance to thermo-oxidative aging in polymer matrices like ethylene-propylene (EPM). mdpi.com The excellent thermal stability, lightfastness, and migration resistance of this compound make it a suitable candidate for developing high-performance plastic composites for demanding applications. ranbarr.comprecisechem.com The creation of these advanced materials involves ensuring good compatibility and dispersion of the dye within the polymer or inorganic matrix to achieve the desired functional properties. precisechem.comacs.org
| Polymer Matrix | Recommended Use of this compound | Key Property |
|---|---|---|
| PS (Polystyrene) | Applicable | Transparency, Color Strength precisechem.comadditivesforpolymer.com |
| PC (Polycarbonate) | Applicable | High Heat Resistance precisechem.comadditivesforpolymer.com |
| PET (Polyethylene Terephthalate) | Highly Recommended | Good Lightfastness, Migration Resistance chemicalbook.comprecisechem.com |
| PMMA (Polymethyl Methacrylate) | Applicable | Brilliance, Weather Resistance additivesforpolymer.comcolorbloomdyes.com |
| PA (Polyamide) | Applicable | Heat Stability chemicalbook.comprecisechem.com |
| ABS (Acrylonitrile Butadiene Styrene) | Applicable | Color Strength, Stability precisechem.comadditivesforpolymer.com |
This table summarizes the application of this compound in various polymers, forming composite materials with specific desirable properties.
Environmental Fate, Degradation Kinetics, and Remediation Strategies
Photodegradation Mechanisms and Reactive Species Generation
Photodegradation involves the breakdown of dye molecules by light. The process often relies on the generation of highly reactive chemical species that can attack and dismantle the dye's structure.
Semiconductor photocatalysts are materials that, upon absorbing light energy, generate electron-hole pairs that drive chemical reactions. While specific studies on Solvent Blue 97 are not available, research on other dyes using catalysts like Molybdenum Disulfide (MoS₂), Tungsten Disulfide (WS₂), and Cerium Oxide/Graphene Oxide (CeO₂/GO) composites reveals a general mechanism.
When these photocatalysts are irradiated with light of sufficient energy, electrons in the valence band are excited to the conduction band, leaving behind positively charged "holes". These charge carriers react with water and oxygen molecules adsorbed on the catalyst surface to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻). beilstein-journals.orgmdpi.com These radicals are powerful oxidizing agents that can non-selectively attack and degrade complex organic molecules like anthraquinone (B42736) dyes into simpler, less harmful compounds. mdpi.com
Composites such as MoS₂/Graphene Oxide (GO) and CeO₂/GO have shown high efficiency in degrading dyes like methylene (B1212753) blue and methyl orange. mdpi.comacs.org The graphene oxide component enhances the photocatalytic activity by improving light absorption and facilitating charge separation, which prevents the rapid recombination of electron-hole pairs and increases the generation of ROS. mdpi.comresearchgate.net For instance, a MoS₂–GO composite demonstrated over 99% degradation of methylene blue within 60 minutes under visible light. beilstein-journals.org Similarly, intermixed MoS₂/WS₂ composites have shown enhanced photocatalytic performance and stability, achieving up to 97% degradation of methylene blue over several cycles. beilstein-journals.orgnih.gov
Table 1: Performance of MoS₂-Based Photocatalysts on Dye Degradation Note: Data is for Methylene Blue (MB) and Methyl Orange (MO), not this compound.
| Photocatalyst Composite | Target Dye | Degradation Efficiency | Time | Source |
|---|---|---|---|---|
| MoS₂/Graphene Oxide (GO) | Methylene Blue | >99% | 60 min | beilstein-journals.org |
| (MoS₂)₀.₂/(WS₂)₀.₈ | Methylene Blue | 97% | N/A | beilstein-journals.org |
| CeO₂/MoS₂ | Methyl Orange | 96.1% | 90 min | mdpi.com |
| MoS₂/ZnO | Methylene Blue | 97% | ~30 min | beilstein-journals.org |
The efficiency of photodegradation is significantly influenced by environmental conditions.
pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is a critical first step. acs.orgmdpi.com For many photocatalytic systems, degradation rates are pH-dependent. For example, the degradation of methylene blue using CeO₂-based hydrogels was found to be optimal at a pH of 12. acs.org
Irradiation Intensity: Higher light intensity generally increases the rate of photocatalysis because it generates more photons, leading to a higher rate of electron-hole pair formation and, consequently, more reactive oxygen species. mdpi.com However, beyond an optimal point, the efficiency may plateau if other factors like catalyst concentration or substrate availability become limiting. beilstein-journals.org
Role of Photocatalysts and Semiconductor Systems (e.g., MoS2, WS2, CeO2/GO).
Biodegradation Pathways and Microbial Transformations
Biodegradation utilizes microorganisms and their enzymes to break down pollutants. For anthraquinone dyes, this process is challenging due to their stable fused-ring structure. nih.gov However, various bacteria, fungi, and algae have demonstrated the ability to decolorize and degrade these compounds, often through combined anaerobic and aerobic processes. nih.govresearchgate.net
The initial and most crucial step in the biodegradation of anthraquinone dyes is the enzymatic cleavage of the stable anthraquinone ring. Unlike azo dyes, which are cleaved at the –N=N– bond, anthraquinone dye degradation involves oxidoreductive enzymes like laccases, manganese peroxidases, and tyrosinases. frontiersin.orgnih.gov
These enzymes, particularly those produced by white-rot fungi and some bacteria, catalyze the oxidation and cleavage of the aromatic rings. nih.govnih.gov For example, manganese peroxidase has been identified as a key enzyme in the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2. nih.gov Studies on the laccase-mediated degradation of other reactive anthraquinone dyes have identified cleavage products such as 1,4-diaminoanthrahydroquinone-2-sulphonic acid (DAHS) and 1-aminoanthraquinone-2-sulphonic acid (AAS). mdpi.com The degradation pathway often proceeds through steps like demethylation, hydrogenation, and dehydroxylation, eventually breaking the anthraquinone structure into smaller molecules like benzoic acid. nih.gov
Table 2: Enzymes Involved in Anthraquinone Dye Degradation
| Enzyme | Source Organism Type | Function | Source |
|---|---|---|---|
| Manganese Peroxidase | Fungi (e.g., Aspergillus sp.) | Oxidizes and cleaves the anthraquinone ring. | nih.gov |
| Laccase | Fungi, Bacteria (e.g., Klebsiella pneumoniae) | Catalyzes the oxidation of phenolic and non-phenolic rings. | nih.govmdpi.com |
| Peroxidase | Algae (e.g., Anabaena) | Efficiently decolorizes various anthraquinone dyes. | nih.gov |
| Oxidoreductases | Bacteria, Fungi | General class of enzymes facilitating redox reactions for dye degradation. | frontiersin.org |
The treatment of wastewater containing anthraquinone dyes often involves mixed microbial cultures, which are more robust and efficient than single strains. researchgate.net The introduction of a dye like Remazol Brilliant Blue R (an anthraquinone dye) into an anaerobic bioreactor has been shown to cause significant shifts in the bacterial community. nih.gov In one study, the abundance of Proteobacteria and Spirochaetae phyla increased, while Firmicutes and Euryarchaeota decreased, indicating a selection for bacteria capable of participating in the dye degradation. nih.gov Bacterial genera such as Aeromonadales and Tolumonas have been identified as potential decolorizing bacteria in systems treating Reactive Blue 19. mdpi.com
The kinetics of biodegradation are influenced by factors such as the initial dye concentration, temperature, and pH. nih.gov Generally, the rate of decolorization decreases as the initial dye concentration increases, potentially due to the toxicity of the dye to the microorganisms or the saturation of enzyme active sites. nih.gov Bioaugmentation, the process of adding specific dye-degrading microorganisms like Sphingomonas xenophaga to an activated sludge system, has been shown to enhance the removal of anthraquinone intermediates like bromoamine acid. oup.com
Enzymatic Cleavage and Metabolite Identification (e.g., Azo Dye Reductive Cleavage).
Advanced Oxidation Processes (AOPs) for Effluent Treatment
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). ijcce.ac.irnih.gov These methods are particularly effective for treating recalcitrant compounds like anthraquinone dyes that are resistant to conventional biological treatment. ijcce.ac.irijcce.ac.ir
Common AOPs include UV/H₂O₂, ozonation, and Fenton (Fe²⁺/H₂O₂) processes. ijcce.ac.irnih.gov
UV/H₂O₂: In this process, hydrogen peroxide (H₂O₂) is photolyzed by UV light to generate powerful hydroxyl radicals, which then oxidize the dye molecules. openbiotechnologyjournal.com This method avoids the production of sludge. openbiotechnologyjournal.com
Ozonation: Ozone (O₃) is a strong oxidant that can directly react with dye molecules or decompose in water to form hydroxyl radicals.
Fenton/Photo-Fenton: The Fenton reaction uses hydrogen peroxide and an iron catalyst to create hydroxyl radicals. This process can be enhanced with UV light (photo-Fenton), which increases the rate of radical generation and the degradation of pollutants. ijcce.ac.ir
These technologies can be used alone or in combination to achieve high degradation efficiencies, mineralizing the dyes into CO₂, H₂O, and inorganic ions. ijcce.ac.iropenbiotechnologyjournal.com For example, a UV/H₂O₂/TiO₂ combined system has been shown to be effective in degrading dye wastewater, reducing energy consumption compared to individual processes. researchgate.net
Oxidative Degradation via Hydroxyl and Superoxide Radicals.
Environmental Transport and Bioavailability Assessment
The transport and bioavailability of this compound in the environment are largely dictated by its physical and chemical properties, particularly its low water solubility and tendency to associate with particles.
As a solvent dye with a complex aromatic structure, this compound is expected to have low water solubility and a tendency to partition from water into more organic environmental compartments. canada.ca When released into an aquatic system, anthraquinone dyes are expected to adsorb to suspended solids and sediment. nih.gov Disperse anthraquinone dyes, which share characteristics with solvent dyes, tend to accumulate extensively in sediments. canada.ca This behavior is driven by the hydrophobic nature of the anthraquinone core.
Studies on various anthraquinone dyes confirm this tendency. Research on the adsorption of different blue anthraquinone dyes onto activated carbon fiber demonstrated that the non-ionic disperse dye had a higher adsorption capacity than anionic reactive or acid dyes, indicating that the molecular structure strongly influences adsorption behavior. Given these characteristics, the primary environmental sink for this compound released into water bodies will likely be bed sediments. canada.ca
The potential for a substance to concentrate in living organisms from the surrounding environment is a critical aspect of its ecological risk profile. While the persistence and hydrophobicity of anthraquinone dyes might suggest a potential for bioaccumulation, experimental data on analogous compounds indicate a low potential. frontiersin.orgarrowy-flier.com
Bioconcentration factor (BCF) is a key metric used to assess this potential. For several disperse anthraquinone dyes, a low log BCF value of less than 0.7 was reported in fish bioaccumulation tests. canada.ca This suggests that despite their presence in the environment, these dyes are not readily taken up and concentrated in the tissues of aquatic organisms. The large molecular size of many of these dyes may also play a role in limiting their ability to pass through biological membranes, thereby reducing bioavailability and bioconcentration potential. canada.ca Consequently, based on data from structural analogues, this compound is considered to have a low potential to bioaccumulate. canada.ca However, the non-degradable nature of some anthraquinone dyes can lead to their accumulation in the food chain, posing a potential risk to aquatic life. arrowy-flier.comresearchgate.net
Computational Chemistry and Theoretical Modeling of Solvent Blue 97
Computational chemistry provides powerful tools to investigate the molecular properties and behaviors of dyes like Solvent Blue 97 at an atomic level. Theoretical models, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD), offer profound insights into the electronic structure, spectroscopic behavior, and intermolecular interactions that govern the dye's function.
Toxicological and Ecotoxicological Mechanisms
Mechanistic Ecotoxicology: Understanding Contaminant-Induced Behavioral Alterations in Aquatic Species
The study of how contaminants alter the behavior of aquatic organisms, known as behavioral ecotoxicology, is a critical field for assessing environmental risk. limco-int.comacs.org Behavioral changes are often early indicators of toxicant exposure and can have significant consequences for individual survival, population dynamics, and ecosystem health. limco-int.com For instance, exposure to chemical stressors can disrupt crucial behaviors such as foraging, predator avoidance, and reproduction. limco-int.comacs.orgmdpi.com
General principles of behavioral ecotoxicology suggest that exposure to solvent dyes can lead to a range of sublethal effects. For example, studies on other solvent dyes have shown links to changes in fish hepatocytes, pre-tumorous conditions in the kidney, and behavioral alterations early in exposure. researchgate.net Behavioral responses in aquatic organisms can range from avoidance of contaminated areas to alterations in locomotor activity, feeding, and social interactions. limco-int.comepa.gov These behavioral changes are ultimately linked to the physiological and neurological impacts of the toxicant. limco-int.com For example, neurotoxic compounds can directly affect an organism's ability to perceive and respond to its environment. limco-int.com
In Vitro and In Vivo Metabolism Studies: Hepatic and Extrahepatic Biotransformation Pathways
The metabolism of xenobiotics like Solvent Blue 97 is a crucial determinant of their potential toxicity. While specific metabolism studies for this compound are limited, the metabolic fate of anthraquinone (B42736) dyes, in general, involves several key pathways.
In Vitro Biotransformation:
Phase I Metabolism: In vitro studies using liver microsomes are instrumental in elucidating the initial steps of biotransformation. acs.orgijpsonline.com For anthraquinone derivatives, these reactions are often catalyzed by cytochrome P450 (CYP) enzymes. industrialchemicals.gov.auuef.fi The primary metabolic reactions include oxidation, such as hydroxylation, on the aromatic rings or alkyl substituents. uef.fi The presence of functional groups like methyl and methoxy (B1213986) groups can be targets for CYP-mediated oxidation. uef.fi Ring hydroxylation can also occur, although it may be sterically hindered in some cases. industrialchemicals.gov.au The use of organic solvents in these in vitro assays is common to solubilize lipophilic compounds, but it's important to note that these solvents can sometimes influence enzyme activity. ijpsonline.com
Phase II Metabolism: Following Phase I reactions, the metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion. uef.fi Key Phase II enzymes include uridine (B1682114) diphosphatase glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). uef.fi Glucuronidation is a significant metabolic pathway for many anthraquinones. uef.fi The position of hydroxyl groups on the anthraquinone structure can influence the rate of glucuronidation. uef.fi
In Vivo Metabolism:
Absorption, Distribution, Metabolism, and Excretion (ADME): In vivo studies in animal models provide a more complete picture of a chemical's ADME profile. acs.org Generally, anthraquinones can be absorbed through oral, dermal, and inhalation routes. industrialchemicals.gov.au Following absorption, they are distributed to various tissues. The liver is a primary site of metabolism, but extrahepatic tissues can also contribute to biotransformation. industrialchemicals.gov.aunih.gov
Reductive Metabolism: Besides oxidative pathways, reductive metabolism can also occur. For instance, some halogenated and nitro-substituted anthraquinones can undergo reductive dehalogenation and nitroreduction. industrialchemicals.gov.au The intestinal microflora can also play a significant role in the metabolism of certain dyes, particularly azo dyes, through reductive cleavage of azo bonds. europa.eu
Excretion: The ultimate fate of the metabolites is excretion, primarily through feces and to a lesser extent, urine. europa.eu
The table below summarizes the key enzymes and reactions involved in the biotransformation of compounds related to this compound.
| Metabolic Phase | Enzyme Family | Type of Reaction | Substrate/Functional Group Targeted | Significance |
| Phase I | Cytochrome P450 (CYP) | Oxidation (Hydroxylation) | Aromatic rings, alkyl groups | Increases water solubility, can lead to activation or detoxification |
| Phase I | Flavoenzymes | Reduction | Halogen and nitro groups | Can lead to the formation of reactive intermediates |
| Phase II | UDP-Glucuronosyltransferases (UGTs) | Glucuronidation | Hydroxyl groups | Increases water solubility for excretion |
| Phase II | Sulfotransferases (SULTs) | Sulfation | Hydroxyl groups | Increases water solubility for excretion |
| Phase II | Catechol-O-methyltransferase (COMT) | Methylation | Catechol structures | Modifies biological activity |
Cellular and Subcellular Effects: Investigations into Molecular Targets and Pathways of Toxicity
The toxicity of this compound and related anthraquinone dyes at the cellular and subcellular level is a complex process involving interactions with various molecular targets and the disruption of key cellular pathways.
The molecular structure of anthraquinones allows them to interact with various cellular components. Their planar structure has been associated with agonistic activity towards the aryl hydrocarbon receptor (AhR), which can trigger a range of downstream toxic effects. industrialchemicals.gov.au Furthermore, these dyes can interact with proteins and nucleic acids through non-covalent forces like hydrogen bonding and van der Waals interactions, potentially altering their function.
Studies with other dyes have shown that the target organs for toxicity can include the liver, kidney, urinary bladder, and intestines. industrialchemicals.gov.au At the cellular level, effects can include cytotoxicity, as demonstrated by lactate (B86563) dehydrogenase release in HepG2 liver cells exposed to an anthraquinone extract. mdpi.com
| Cellular/Subcellular Effect | Proposed Mechanism | Molecular Target/Pathway | Consequence |
| Oxidative Stress | Futile redox cycling | Production of Reactive Oxygen Species (ROS) | Damage to DNA, proteins, and lipids |
| AhR Agonism | Interaction with the Aryl Hydrocarbon Receptor | Activation of AhR signaling pathway | Altered gene expression, potential for toxicity |
| Non-covalent Interactions | Hydrogen bonding, van der Waals forces | Proteins, Nucleic Acids | Alteration of molecular function |
| Cytotoxicity | Disruption of cellular integrity | Cell membrane, intracellular organelles | Cell death |
Genotoxicity and Carcinogenicity Mechanisms of Related Dye Classes
While specific data on the genotoxicity and carcinogenicity of this compound is limited, information from related anthraquinone and other dye classes provides valuable insights into potential mechanisms.
Genotoxicity:
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. Several anthraquinone dyes have been evaluated for their genotoxic potential. For instance, in a mouse lymphoma assay, a number of anthraquinone dyes, including Disperse Blue 3 and Disperse Red 11, were found to be genotoxic. oup.com The mechanisms of genotoxicity for this class of compounds can be varied. As mentioned previously, the generation of ROS can lead to oxidative DNA damage. industrialchemicals.gov.au
Furthermore, the metabolic activation of anthraquinone dyes can produce reactive intermediates capable of forming DNA adducts. tandfonline.com For example, the metabolism of some anthraquinones can lead to the formation of aromatic amines, which are a class of chemicals known to be mutagenic. industrialchemicals.gov.au The order of mutagenicity for functionalized anthraquinones has been reported as NO2 > OH > NH2. industrialchemicals.gov.au
Carcinogenicity:
The carcinogenic potential of some dyes is a significant health concern. industrialchemicals.gov.au For certain dye classes, such as azo dyes, the mechanism of carcinogenicity is often linked to their metabolism. The reductive cleavage of the azo bond can release carcinogenic aromatic amines like benzidine. europa.eunih.gov These amines can then be metabolically activated in the liver to form electrophilic compounds that bind to DNA, initiating the carcinogenic process. nih.gov
For anthraquinone dyes, a genotoxic mode of action for carcinogenicity cannot be ruled out. industrialchemicals.gov.au The potential for these compounds to cause DNA damage, as discussed above, is a key consideration. Animal studies with some anthraquinone derivatives have indicated the potential for carcinogenic effects, with target organs including the liver, kidney, and urinary bladder. industrialchemicals.gov.au Similarly, some 3,3′-dimethoxybenzidine-based dyes are considered reasonably anticipated to be human carcinogens because they are metabolized to the known carcinogen 3,3′-dimethoxybenzidine. nih.gov
The table below summarizes findings on the genotoxicity of several anthraquinone dyes from a mouse lymphoma assay.
| Compound | Genotoxicity Result |
| Disperse Blue 7 | Genotoxic |
| 2-aminoanthraquinone | Genotoxic |
| 1-amino-2-methylanthraquinone | Genotoxic |
| Disperse Blue 3 | Genotoxic |
| Disperse Red 11 | Genotoxic |
| Reactive Blue 19 | Weakly Mutagenic |
| Vat Yellow 4 | Mutagenic (with activation) |
| 1-nitro-2-methylanthraquinone | Equivocal |
Source: oup.com
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a foundational technique for separating complex mixtures. shimadzu.com For a compound like Solvent Blue 97, both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct but vital roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of synthetic dyes due to its efficiency in separating non-volatile organic compounds. unimi.itresearchgate.net The technique separates compounds dissolved in a liquid mobile phase as they pass through a solid stationary phase packed in a column. shimadzu.com For this compound, a reverse-phase setup is typical, utilizing a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.netmdpi.com
The selection of the mobile phase is critical for achieving good separation. A common approach involves a gradient elution using a mixture of an aqueous buffer, such as ammonium (B1175870) acetate, and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netacs.org This allows for the efficient elution of a wide range of compounds. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at specific wavelengths. mdpi.com The wavelength is set at the maximum absorbance of the dye to ensure the highest sensitivity. For more complex matrices, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and can be used to confirm the identity of the detected peaks. researchgate.netlcms.cz
Table 1: Typical HPLC-DAD Parameters for Synthetic Dye Analysis
| Parameter | Typical Value / Condition | Source |
|---|---|---|
| Column | Reverse-phase C18 (e.g., 150 x 3.0 mm, 3 µm) | researchgate.netresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer | researchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min | unimi.it |
| Injection Volume | 10 - 25 µL | acs.org |
| Detection | Diode Array Detector (DAD) at max absorbance (e.g., 400-700 nm) | mdpi.com |
| Column Temperature | 25 - 60 °C | unimi.itacs.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is the ideal method for studying its potential volatile metabolites or degradation products. nih.gov These smaller molecules can result from biological or environmental breakdown processes.
For GC-MS analysis, non-volatile metabolites such as amino acids, organic acids, or sugars must first undergo a chemical derivatization step. nih.govmdpi.com This process converts them into more volatile and thermally stable compounds, most commonly through trimethylsilylation (TMS). nih.gov The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the capillary column. mdpi.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. frontiersin.org This allows for both the identification of unknown metabolites by comparing their spectra to libraries (e.g., NIST) and the quantification of known ones. mdpi.commdpi.com
Table 2: General GC-MS Parameters for Metabolite Profiling
| Parameter | Typical Value / Condition | Source |
|---|---|---|
| Derivatization | Methoxyamination followed by Trimethylsilylation (TMS) | shimadzu.com |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | mdpi.commdpi.com |
| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | mdpi.com |
| Injector Temp. | 250 - 290 °C | mdpi.comfrontiersin.org |
| Oven Program | Temperature ramp (e.g., 60°C to 325°C at 10°C/min) | mdpi.comfrontiersin.org |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.govfrontiersin.org |
| Mass Range | 50 - 600 m/z | nih.govfrontiersin.org |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection.
Mass Spectrometry for Metabolite Profiling and Structure Identification
Mass spectrometry (MS) is an indispensable tool for the comprehensive analysis of metabolites, a field known as metabolomics. scripps.edu When coupled with a separation technique like HPLC (LC-MS), it allows for the untargeted profiling of all detectable metabolites in a sample, which can reveal biotransformation products of a parent compound like this compound. scripps.eduresearchgate.net High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, provides highly accurate mass measurements, which aids in determining the elemental composition of unknown compounds. nih.govfrontiersin.org
For structural identification, tandem mass spectrometry (MS/MS) is employed. plos.org In this technique, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. acs.org The fragmentation pattern is characteristic of the molecule's structure. By analyzing these fragments, researchers can piece together the structure of the original metabolite. acs.org Advanced software strategies, such as those that assemble fragment signatures from MS/MS spectra, can help elucidate the structures of biotransformation products by identifying the core structure of the parent xenobiotic and the chemical modifications it has undergone. acs.org This approach is critical for identifying previously unknown metabolites and understanding the metabolic fate of this compound. plos.orgacs.org
Electrochemical and Biosensor Development for Trace Detection
Electrochemical methods offer a sensitive and cost-effective alternative for the detection of certain compounds. When coupled with HPLC, electrochemical detection (HPLC-ED) can be used to quantify electroactive species, such as some dyes, at very low concentrations by measuring the current generated from their oxidation or reduction at an electrode surface. researchgate.net For instance, an analytical method for other solvent dyes has been developed using HPLC-ED with a C18 column, where detection was achieved at an oxidation potential of +0.85V. researchgate.net
More recently, biosensors have emerged as promising tools for rapid, portable, and highly sensitive detection of environmental contaminants. frontiersin.org These devices combine a biological recognition element (like an enzyme, antibody, or DNA) with a signal transducer. frontiersin.orgacs.org For a compound like this compound, an enzyme-based biosensor could be developed. For example, an oxidase enzyme could be immobilized on an electrode. mdpi.com If the target analyte interacts with the enzyme, it could produce a detectable substance like hydrogen peroxide (H₂O₂). The H₂O₂ can then be measured electrochemically, often at a low potential, using a mediator like Prussian blue to increase sensitivity and reduce interference. mdpi.com Such biosensors can achieve very low limits of detection (LOD), often in the micromolar to nanomolar range, making them suitable for trace-level monitoring. acs.orgmdpi.com DNA-based nanomechanical sensors, which detect changes in mechanical properties upon hydration, also represent an innovative approach for detecting trace substances in organic solvents. mdpi.com
Conclusion and Future Research Directions
Synthesis and Environmental Considerations
Future research into the synthesis of Solvent Blue 97 is increasingly focused on developing more sustainable and environmentally friendly methods. Traditional synthesis routes for anthraquinone (B42736) dyes often involve multi-step processes with significant environmental footprints. ijrrjournal.com A key area for future investigation is the optimization of reaction conditions to improve yield and reduce waste. For instance, the synthesis of related anthraquinone dyes has been shown to be more efficient through the use of specific catalysts and process controls, such as in the preparation of Solvent Blue 104 where a mixture of acetic acid, hydroxyacetic acid, or salicylic (B10762653) acid is used as a catalyst to improve conversion rates and product yields, thereby reducing waste discharge. google.com
A significant challenge in the production of this compound is the cost and synthesis of its precursors, such as 2,6-diethyl-p-toluidine. google.com Future research could explore alternative, more economical starting materials or novel synthetic pathways that bypass expensive precursors. One promising avenue is the utilization of industrial byproducts. For example, methods have been developed to recover and utilize compounds like 2-ethyl-6-sec-butyl aniline (B41778) from industrial waste streams to produce similar high-performance anthraquinone dyes, which could significantly lower production costs and environmental impact. google.com
The move towards "green chemistry" principles is paramount. This includes exploring the use of less hazardous solvents and reagents. text2fa.ir Research into supercritical fluids, like supercritical carbon dioxide, as a medium for dyeing with anthraquinone derivatives on polyester (B1180765) fabrics has shown excellent dye fixation and fastness, offering an eco-friendly alternative to conventional water-based dyeing which requires large amounts of water and chemical additives. scribd.com Another innovative approach is the use of natural platform chemicals. Natural anthraquinonoid dyes, like alizarin (B75676) and purpurin, have been used to synthesize sustainable disperse dyes, suggesting a potential for bio-based routes for dyes structurally related to this compound. researchgate.net Furthermore, the green synthesis of nanoscale zero-valent iron using plant extracts for the decolorization of anthraquinone dyes points towards novel, eco-friendly remediation strategies for dye-containing wastewater. rsc.org
Advanced Applications and Theoretical Insights
While this compound is well-established for coloring plastics like polystyrene (PS), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET) due to its high heat stability and light fastness, future research is aimed at expanding its applications into more advanced fields. yinzhaochemical.comranbarr.commade-in-china.com One area of interest is its use in high-performance polymers and specialty fibers where its excellent migration resistance is a key advantage. ranbarr.com Research into polymerizable anthraquinone dyes is opening up new possibilities. By incorporating polymerizable groups, such as methacrylate (B99206), into the dye structure, it can be covalently bonded into a polymer matrix. beilstein-journals.org This prevents the dye from diffusing out, which is crucial for applications with high safety standards, such as in medical devices like colored iris implants. beilstein-journals.org
Theoretical and computational chemistry offers powerful tools for advancing the understanding and application of this compound. mdpi.com Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict the spectroscopic properties and perceived color of dyes in solution with a high degree of accuracy. researchgate.net Such computational protocols can simulate UV-Vis absorption spectra and calculate colorimetric parameters, guiding the design of new dyes with specific desired shades without the need for extensive experimental synthesis and testing. researchgate.net These theoretical insights can elucidate the relationship between the molecular structure of a dye and its properties, such as the effect of different substituents on its color, stability, and solubility. rsc.orgacs.org For example, computational studies on related anthraquinone dyes have investigated how halogenated substituents impact electronic structure and spectroscopic properties. rsc.org Applying these methods to this compound could accelerate the development of derivatives with enhanced performance characteristics for targeted advanced applications.
Emerging Areas in this compound Research
Emerging research is uncovering novel applications for anthraquinone dyes like this compound beyond their traditional role as colorants. One of the most promising new fields is their use as functional additives in industrial products. For instance, research has shown that certain anthraquinone dyes, in combination with conventional antioxidants, can significantly improve the oxidative stability of biodiesel. researchgate.net This synergistic effect, where the dye and antioxidant together are more effective than either compound alone, suggests a potential new market for this compound as a stabilizing agent in biofuels. researchgate.net This could help address the challenge of biodiesel degradation during storage. researchgate.net
The unique photochemical and electronic properties of the anthraquinone scaffold are also being explored for applications in electronics and photonics. While specific research on this compound in this area is nascent, the broader class of anthraquinone derivatives is being investigated for use in organic electronic devices. The structural backbone of this compound provides a rigid and planar chromophore, a feature often sought after in materials for organic semiconductors and photosensitizers.
Furthermore, the development of functionalized anthraquinone dyes that can respond to external stimuli (e.g., pH, temperature, or specific analytes) is a burgeoning area of research. By chemically modifying the structure of this compound, it may be possible to create "smart" materials that change color or other properties in response to their environment. This could lead to applications in sensors, indicators, and responsive coatings. The synthesis of polymerizable anthraquinone dyes also points towards their potential use in creating colored polymeric nanoparticles for various advanced applications. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the optimal solvent systems for dissolving Solvent Blue 97 in in vitro and in vivo studies?
- Methodological Answer : this compound exhibits low water solubility, necessitating the use of co-solvents. For in vitro work, DMSO is commonly used (up to 50 mg/mL stock solutions), while in vivo formulations require combinations like DMSO:Tween 80:Saline (10:5:85 v/v) or DMSO:Corn oil (10:90 v/v) to ensure biocompatibility and stability . Pre-dissolution in DMSO followed by dilution with solvents like PEG300 or Carboxymethyl cellulose (0.5% CMC Na) is recommended for oral administration .
Q. How do the physicochemical properties of this compound (e.g., logP, density) influence its experimental handling?
- Methodological Answer : The high logP value (8.961) indicates strong hydrophobicity, requiring non-polar solvents for dissolution. Its density (1.166 g/cm³) and refractive index (1.646) are critical for spectroscopic characterization and solvent selection during purification. These properties also dictate storage conditions (e.g., -20°C for long-term stability) to prevent degradation .
Q. What standardized tests are used to evaluate the stability of this compound under varying environmental conditions?
- Methodological Answer : Stability assessments include:
- Heat resistance : Testing at ≥300°C to simulate industrial processing .
- Light fastness : Exposure to UV/visible light (rated 7/8 on standard scales) .
- Chemical resistance : Acid/alkali resistance (rated 5/5) via immersion in 1% HCl/NaOH solutions .
Protocols should specify solvent systems and quantify degradation using HPLC or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Discrepancies often arise from solvent purity, temperature, and measurement techniques. To address this:
- Standardize protocols : Use controlled temperatures (e.g., 25°C) and HPLC-grade solvents .
- Validate with multiple methods : Combine gravimetric analysis (mass dissolved) with spectroscopic quantification (e.g., UV-Vis at λmax ~640 nm) .
- Report solvent batch details : Trace impurities (e.g., residual water in DMSO) can alter solubility .
Q. What experimental designs are recommended for studying the photodegradation mechanism of this compound?
- Methodological Answer :
- Accelerated degradation studies : Expose solutions to xenon-arc lamps (simulating sunlight) and analyze degradation products via LC-MS or NMR .
- Kinetic modeling : Monitor concentration changes over time using pseudo-first-order kinetics. Include controls for solvent evaporation and dark reactions .
- Identify reactive oxygen species (ROS) : Use scavengers (e.g., NaN₃ for singlet oxygen) to pinpoint degradation pathways .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound in complex matrices?
- Methodological Answer :
- NMR : Use deuterated DMSO (DMSO-d6) as a solvent to resolve aromatic proton signals (δ 7.2–8.5 ppm) and confirm molecular structure .
- IR : Focus on key functional groups: C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
- Matrix interference mitigation : Pre-purify samples via column chromatography (silica gel, hexane:ethyl acetate eluent) .
Q. What strategies ensure reproducibility in synthesizing or formulating this compound-based materials?
- Methodological Answer :
- Document batch variables : Solvent purity, stirring speed, and drying conditions (e.g., vacuum oven vs. ambient) .
- Validate with orthogonal techniques : Compare XRD patterns for crystallinity and DSC for thermal transitions .
- Adhere to FAIR principles : Publish raw data (e.g., spectra, chromatograms) in open repositories with metadata .
Methodological Best Practices
Q. How should researchers design dose-response studies for Solvent Blue 99 in biological systems?
- Answer :
- Dose range determination : Conduct pilot studies using logarithmic dilution series (e.g., 0.1–100 µM) .
- Endpoint selection : Measure cytotoxicity (MTT assay), oxidative stress (ROS probes), and apoptosis markers (caspase-3 activity) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report effect sizes .
Q. What are the critical parameters for optimizing recrystallization of this compound?
- Answer :
- Solvent polarity gradient : Start with high-polarity solvents (e.g., ethanol) at elevated temperatures, then cool gradually .
- Seed crystals : Introduce purified microcrystals to induce homogeneous nucleation .
- Purity assessment : Compare melting points (literature: ~641°C) and HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
